Tris(4-(2H-tetrazol-5-yl)phenyl)amine
Overview
Description
Tris(4-(2H-tetrazol-5-yl)phenyl)amine is a chemical compound with the molecular formula C21H15N13. It is a derivative of tetrazole, a class of compounds known for their high nitrogen content and significant thermal stability . This compound plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(2H-tetrazol-5-yl)phenyl)amine typically involves the reaction of 4-(2H-tetrazol-5-yl)phenylamine with tris(4-bromophenyl)amine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(4-(2H-tetrazol-5-yl)phenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include substituted tetrazoles, amines, and oxides .
Scientific Research Applications
Tris(4-(2H-tetrazol-5-yl)phenyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Tris(4-(2H-tetrazol-5-yl)phenyl)amine exerts its effects involves the inhibition of platelet aggregation. The compound interacts with specific molecular targets on the surface of platelets, preventing them from clumping together . This action is mediated through the inhibition of key signaling pathways involved in platelet activation .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(1H-tetrazol-5-yl)phenyl)amine: Similar in structure but with different substitution patterns on the tetrazole ring.
Tris(4-(triazol-1-yl)phenyl)amine: Contains triazole rings instead of tetrazole rings.
Uniqueness
Tris(4-(2H-tetrazol-5-yl)phenyl)amine is unique due to its high nitrogen content and significant thermal stability, which makes it suitable for applications requiring these properties . Its ability to inhibit platelet aggregation also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-N,N-bis[4-(2H-tetrazol-5-yl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N13/c1-7-16(8-2-13(1)19-22-28-29-23-19)34(17-9-3-14(4-10-17)20-24-30-31-25-20)18-11-5-15(6-12-18)21-26-32-33-27-21/h1-12H,(H,22,23,28,29)(H,24,25,30,31)(H,26,27,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAVGWPHGJXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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